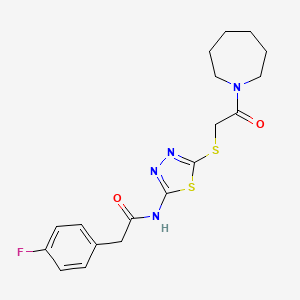
N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H21FN4O2S2 and its molecular weight is 408.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the synthesis, mechanisms of action, and biological activities of this compound, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N4O3S. The compound features several key structural components:
- Thiadiazole Ring : Known for its diverse pharmacological properties.
- Azepan Moiety : Contributes to the compound's biological activity.
- Fluorophenyl Group : Enhances lipophilicity and potential receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic pathway includes:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the azepan group via nucleophilic substitution.
- Final acylation to form the acetamide structure.
Specific reagents and conditions are crucial for optimizing yield and purity but are not extensively documented in the literature.
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant anticancer activity. Preliminary studies have shown that this compound can inhibit cancer cell proliferation effectively against various cancer cell lines. The mechanism may involve:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.
In vitro assays have demonstrated that the compound exhibits IC50 values comparable to established anticancer agents, suggesting its potential as a lead compound for further development.
Antimicrobial Activity
Thiadiazole derivatives are also known for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. The compound's mechanism may include:
- Inhibition of Bacterial Cell Wall Synthesis : Disrupting the integrity of bacterial cells.
Preliminary results suggest that this compound shows promising antibacterial activity, warranting further investigation into its spectrum of activity.
Neuroprotective Effects
Emerging studies indicate potential neuroprotective effects attributed to compounds with similar structures. The presence of the azepan moiety may enhance binding to neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Activity | Demonstrated significant inhibition of proliferation in multiple cancer cell lines with IC50 values in low micromolar range. |
| Antimicrobial Testing | Exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Neuroprotective Potential | Suggested protective effects against neuronal cell death in models of neurodegeneration. |
属性
IUPAC Name |
N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S2/c19-14-7-5-13(6-8-14)11-15(24)20-17-21-22-18(27-17)26-12-16(25)23-9-3-1-2-4-10-23/h5-8H,1-4,9-12H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAIWPMKIQYVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














